(3E)-5-Fluoro-4-imino-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]-4,4a-dihydroquinolin-2(3H)-one
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Overview
Description
Dovitinib is an orally active small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. It is primarily investigated for its potential use in treating various cancers, including acute myeloid leukemia and multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dovitinib is synthesized through a multi-step process involving several key intermediates. The synthesis typically starts with the preparation of a substituted aniline, which undergoes a series of reactions including nitration, reduction, and cyclization to form the core structure of dovitinib.
Industrial Production Methods
Industrial production of dovitinib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Dovitinib undergoes various chemical reactions, including:
Oxidation: Dovitinib can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on dovitinib.
Substitution: Substitution reactions can introduce new functional groups, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions are typically modified versions of dovitinib with altered functional groups, which can have different biological activities and pharmacokinetic properties .
Scientific Research Applications
Dovitinib has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound to study the inhibition of RTKs.
Biology: Investigated for its effects on cell signaling pathways and tumor growth.
Industry: Used in the development of new therapeutic agents targeting RTKs.
Mechanism of Action
Dovitinib exerts its effects by inhibiting multiple RTKs, including fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR). By binding to these receptors, dovitinib prevents their phosphorylation, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another multi-kinase inhibitor targeting similar RTKs.
Sorafenib: Inhibits VEGFR and PDGFR, used in the treatment of liver and kidney cancers.
Pazopanib: Targets VEGFR, FGFR, and PDGFR, used in the treatment of renal cell carcinoma.
Uniqueness of Dovitinib
Dovitinib is unique in its ability to inhibit a broader range of RTKs compared to other similar compounds. This broad-spectrum inhibition makes it a promising candidate for treating various cancers that involve multiple signaling pathways .
Properties
Molecular Formula |
C21H21FN6O |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one |
InChI |
InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11,17H,7-10,23H2,1H3,(H,24,25) |
InChI Key |
VRLGJSYPIOVRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N |
Origin of Product |
United States |
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